4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate
CAS No.:
Cat. No.: VC17285809
Molecular Formula: C13H12O4
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O4 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | [4-[(Z)-(2-oxooxolan-3-ylidene)methyl]phenyl] acetate |
| Standard InChI | InChI=1S/C13H12O4/c1-9(14)17-12-4-2-10(3-5-12)8-11-6-7-16-13(11)15/h2-5,8H,6-7H2,1H3/b11-8- |
| Standard InChI Key | DLTVXKVOUMPSDA-FLIBITNWSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=C(C=C1)/C=C\2/CCOC2=O |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C=C2CCOC2=O |
Introduction
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate is an organic compound classified as a phenyl acetate ester. This molecule features a unique structure combining a dihydrofuran moiety and an acetate functional group, making it an intriguing subject for research in organic and medicinal chemistry. Its aromatic phenyl group further enhances its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.
Structural Features
The molecular structure of 4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate is defined by the following characteristics:
-
Core Functional Groups:
-
A phenyl group, contributing to its aromatic properties.
-
A dihydrofuran ring, which introduces a cyclic ether functionality.
-
An acetate group, which classifies it as an ester.
-
-
Molecular Formula: C13H12O4.
The compound’s structural complexity allows it to participate in diverse chemical reactions, particularly those involving nucleophilic and electrophilic interactions.
Synthesis
The synthesis of 4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate typically involves the following steps:
-
Starting Materials:
-
Phenylacetic acid derivatives.
-
Dihydrofuran compounds.
-
-
Reaction Conditions:
-
Temperature control to prevent side reactions.
-
Use of inert atmospheres to minimize oxidation.
-
Catalysts or solvents to facilitate esterification.
-
These steps yield the target compound with high specificity when optimized for reaction time and conditions.
Analytical Characterization
To confirm its structure and purity, the compound can be analyzed using advanced spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information on hydrogen and carbon environments within the molecule.
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups via characteristic absorption bands.
Chemical Reactivity
The compound’s reactivity is influenced by its functional groups:
-
The acetate moiety is prone to nucleophilic substitution due to the electrophilic nature of the carbon adjacent to the carbonyl group.
-
The dihydrofuran ring can participate in ring-opening reactions under acidic or basic conditions.
These properties enable its use as a building block in organic synthesis and potential drug development.
Applications
4-((2-Oxodihydrofuran-3(2H)-ylidene)methyl)phenyl acetate shows promise in several areas:
-
Pharmaceuticals: Its ability to interact with biological molecules suggests potential therapeutic applications.
-
Organic Synthesis: Acts as an intermediate for synthesizing more complex molecules.
-
Flavorings and Fragrances: Its solubility and volatility make it suitable for use in these industries.
Research Directions
Ongoing studies focus on:
-
Evaluating its biological activity, including potential anticancer or antimicrobial properties.
-
Investigating its safety profile for pharmaceutical applications.
-
Exploring its use as a precursor in advanced material synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume